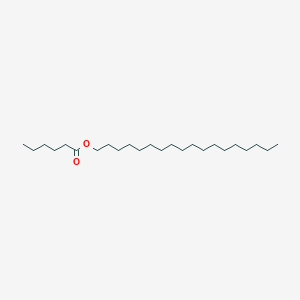
Octadecyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl hexanoate, also known as hexanoic acid octadecyl ester, is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of hexanoic acid and octadecanol. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and octadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Octadecyl hexanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to yield hexanoic acid and octadecanol. This hydrolysis can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating this compound with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hexanoic acid and octadecanol.
Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt (sodium hexanoate) and octadecanol.
Major Products
The major products of the hydrolysis reactions are hexanoic acid and octadecanol. In the case of saponification, the products are sodium hexanoate and octadecanol.
Scientific Research Applications
Octadecyl hexanoate has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various materials and as a reactant in organic synthesis.
Biology: Employed in the study of lipid interactions and as a model compound for studying ester hydrolysis in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of octadecyl hexanoate involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester bond in this compound can be hydrolyzed by esterases, releasing hexanoic acid and octadecanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Octyl hexanoate: An ester formed from hexanoic acid and octanol, with similar hydrophobic properties but a shorter alkyl chain.
Hexadecyl octanoate: An ester formed from octanoic acid and hexadecanol, with a similar structure but different chain lengths.
Uniqueness
Octadecyl hexanoate is unique due to its long alkyl chain, which imparts significant hydrophobicity. This property makes it particularly useful in applications requiring water-repellent characteristics, such as in lubricants and surfactants. Its long chain also allows for better integration into lipid bilayers, making it valuable in biological and medical research.
Properties
CAS No. |
41927-67-7 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
octadecyl hexanoate |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3 |
InChI Key |
GQKMJPMHAWIENG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


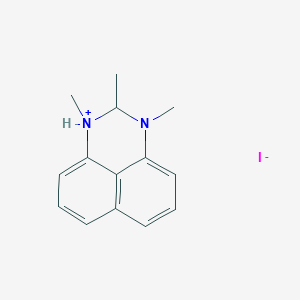
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
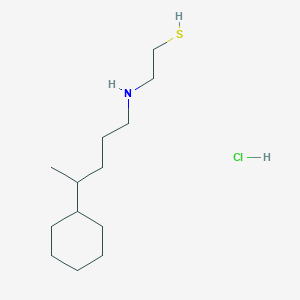
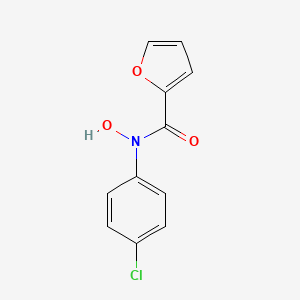

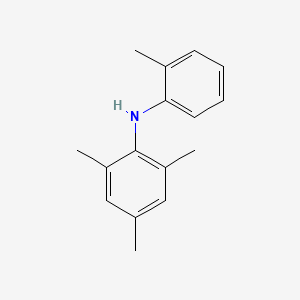

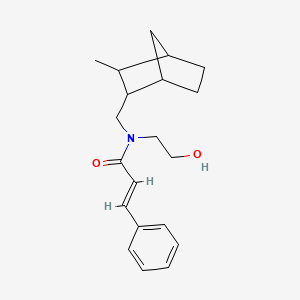
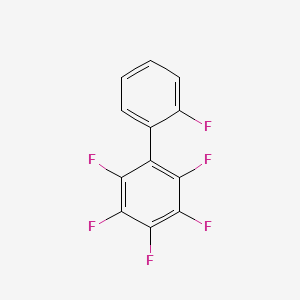
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
